2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide is an organic compound with a complex structure that includes both diethoxy and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 3,4-diethoxybenzaldehyde with 4-nitroaniline in the presence of acetic anhydride. The reaction conditions often include:
Solvent: Acetic acid or ethanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine group using reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with Pd/C or sodium borohydride (NaBH4) in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-(3,4-diethoxyphenyl)-N-(4-aminophenyl)acetamide.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)acetamide
- 2-(3,4-diethoxyphenyl)-N-(4-aminophenyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(4-aminophenyl)acetamide
Uniqueness
2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both diethoxy and nitrophenyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H20N2O5 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H20N2O5/c1-3-24-16-10-5-13(11-17(16)25-4-2)12-18(21)19-14-6-8-15(9-7-14)20(22)23/h5-11H,3-4,12H2,1-2H3,(H,19,21) |
InChI Key |
AWKVJDILCNNSKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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